(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid
Description
(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid (CAS 642995-16-2) is a chiral organic compound with a molecular formula of C₁₉H₁₇NO₄ and a molar mass of 323.34 g/mol . It features a bicyclic benzo[f]isoindole-1,3-dione moiety fused to a cyclohexanecarboxylic acid backbone. Key physicochemical properties include:
- Melting point: 220–224°C
- Solubility: Very slight in chloroform
- Density: 1.412 g/cm³
- Boiling point: 554.6°C (at 760 mmHg)
This compound is used as a chiral intermediate in drug synthesis and as a ligand in coordination chemistry for iron ions . Its stereochemical specificity makes it valuable in enantioselective synthesis.
Properties
IUPAC Name |
(1S,2S)-2-(1,3-dioxobenzo[f]isoindol-2-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17-14-9-11-5-1-2-6-12(11)10-15(14)18(22)20(17)16-8-4-3-7-13(16)19(23)24/h1-2,5-6,9-10,13,16H,3-4,7-8H2,(H,23,24)/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVXICJCKYVHHZ-BBRMVZONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659741 | |
| Record name | (1S,2S)-2-(1,3-Dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642995-16-2 | |
| Record name | (1S,2S)-2-(1,3-Dihydro-1,3-dioxo-2H-benz[f]isoindol-2-yl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642995-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-(1,3-Dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the cyclohexane ring, which is functionalized to introduce the carboxylic acid group. The benzoisoindole moiety is then attached through a series of condensation reactions, often involving reagents such as phthalic anhydride and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the production of polymers and other advanced materials. Its chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid (CAS 642995-15-1)
- Structural Difference : Enantiomer with opposite stereochemistry at the cyclohexane carbons.
- Applications : Used in organic synthesis for bioactive molecules (e.g., drug intermediates, pesticides) and optical standards .
- Synthesis: Prepared via oxidation of 2-(naphthalene-2,3-dimethylimidyl)cyclohexanoic acid, differing from the (1S,2S) isomer’s synthesis involving 2,3-naphthalenedicarboxylic acid and 2-hydroxycyclohexanone .
- Economic Aspect: Priced at €64/10 mg (vs. €72/10 mg for the (1S,2S) isomer), suggesting cost advantages for industrial use .
(1S,2S)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid (CAS 446044-45-7)
- Structural Difference : Anthracene replaces benzo[f]isoindole, increasing aromatic surface area.
- Properties: Molecular formula: C₂₃H₁₉NO₄ Molar mass: 373.41 g/mol Purity: ≥97% (HPLC)
4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic Acid (CAS 474091-02-6)
(1S,2R)-2-{[(1S)-1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}cyclohexanecarboxylic Acid
- Structural Difference: Incorporates an isoquinoline moiety and additional methyl group.
- Properties :
- Molecular weight : 446.495 g/mol
- Chiral centers : 3
- Applications: Potential use in targeting enzymes or receptors due to its larger, more complex structure .
Data Table: Key Comparative Metrics
Functional Group Impact :
- Benzo[f]isoindole : Enhances rigidity and π-stacking in coordination chemistry.
- Anthracene : Increases hydrophobicity and UV absorption, useful in analytical applications.
- Isoquinoline: Adds basicity and hydrogen-bonding capacity for biological targeting.
Biological Activity
(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid, a compound with the CAS number 642995-16-2, is characterized by its unique structural features that include a cyclohexane ring and a benzo[f]isoindole moiety. This compound is of particular interest due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 323.3 g/mol. Its structure comprises a dioxo group attached to an isoindole core, which is known to exhibit various biological activities.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit several biological activities:
- Anticancer Potential : Similar compounds have been reported to possess anticancer properties. The benzo[f]isoindole core is often associated with anti-proliferative effects in cancer cell lines.
- Enzyme Inhibition : The presence of the dioxo group suggests potential interactions with enzymes, possibly acting as inhibitors in metabolic pathways.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through various biochemical pathways.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Case Studies
A review of the literature reveals limited direct case studies focused exclusively on this compound; however, studies on related compounds provide valuable context:
-
Anticancer Study : A study involving benzo[f]isoindole derivatives showed significant cytotoxic effects against various cancer cell lines. These findings suggest that this compound may similarly exhibit anticancer properties.
- Methodology : Cell viability assays were performed using MTT assays to assess the cytotoxicity of the compounds against cancer cell lines.
- Results : Compounds exhibited IC50 values in the low micromolar range.
-
Inflammation Study : Research on dioxo derivatives indicated their ability to reduce pro-inflammatory cytokines in vitro.
- Methodology : ELISA assays were conducted to measure cytokine levels in treated cells.
- Results : Significant reductions in TNF-alpha and IL-6 levels were observed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
